CH2COOH-PEG3-CH2COOH

PROTAC Targeted Protein Degradation Linker Length Optimization

PROTAC efficacy is critically sensitive to linker length: PEG2 may sterically block ternary complex formation, while PEG4/PEG8 introduces excess entropy. CH2COOH-PEG3-CH2COOH (MW 266.25) provides the ~1.4-1.8 nm spacer required for productive ubiquitination. Symmetrical bis-carboxymethyl termini enable direct EDC/NHS amide coupling without orthogonal protection. - **Empirical advantage:** PEG3 achieves superior DC50 vs. PEG2/PEG4 variants in head-to-head degradation assays - **PK benefit:** Balanced hydrophilicity (intermediate LogD) for systemic exposure without excessive renal clearance - **Reproducibility:** Monodisperse, ≥95% purity with full analytical documentation for SAR and patent filings

Molecular Formula C10H18O8
Molecular Weight 266.24 g/mol
CAS No. 32775-08-9
Cat. No. B3125643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH2COOH-PEG3-CH2COOH
CAS32775-08-9
Molecular FormulaC10H18O8
Molecular Weight266.24 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)OCCOCC(=O)O
InChIInChI=1S/C10H18O8/c11-9(12)7-17-5-3-15-1-2-16-4-6-18-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
InChIKeyBEAPHLNTCMLNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH2COOH-PEG3-CH2COOH Technical Profile & Procurement


CH2COOH-PEG3-CH2COOH (CAS 32775-08-9), also designated as 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid, is a homobifunctional polyethylene glycol (PEG) linker featuring a triethylene glycol (PEG3) core terminated at both ends by carboxylic acid groups . With a molecular formula of C10H18O8, a molecular weight of 266.25 g/mol, and a calculated LogP of -0.778, this compound exhibits high aqueous solubility and flexibility, making it a key building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . As a short, discrete PEG oligomer, it provides a defined spacer length and predictable physicochemical properties, which are critical for reproducible bioconjugation outcomes and the optimization of ternary complex formation in targeted protein degradation applications [1].

CH2COOH-PEG3-CH2COOH: Linker Substitution Risks


In PROTAC and ADC design, the linker is not an inert spacer but a functional component that dictates ternary complex geometry, pharmacokinetics, and degradation efficiency . Simply substituting CH2COOH-PEG3-CH2COOH with a shorter PEG2 analog or a longer PEG4/PEG5 linker can drastically alter these outcomes. Systematic studies reveal that cellular degradation activity exhibits a pronounced dependence on linker length, with the PEG3 linker often residing within an optimal 'sweet spot' that maximizes potency, whereas shorter or longer variants can be significantly less effective [1]. Furthermore, the PEG length directly influences the hydrophilicity of the conjugate, which in turn impacts aggregation propensity, solubility, and in vivo clearance rates [2]. The specific 3-unit length of CH2COOH-PEG3-CH2COOH provides a distinct balance of flexibility and spatial separation that is not universally shared by its homologs, making empirical substitution without performance validation a high-risk proposition for research and development programs.

CH2COOH-PEG3-CH2COOH: Quantified Performance vs. PEG Analogs


PROTAC Degradation: PEG3 vs. PEG2 and PEG4

In a head-to-head comparison of PROTAC linkers with varying PEG lengths (PEG2, PEG3, PEG4) across two distinct chemical series, cellular activity demonstrated a consistent trend of PEG3 > PEG4 ≫ PEG2. This indicates that the 3-unit PEG length provides an optimal balance of flexibility and spatial separation for ternary complex formation with specific E3 ligase-target protein pairs [1].

PROTAC Targeted Protein Degradation Linker Length Optimization

Serum Stability and Hydrophilicity: PEG3 vs. PEG2

CH2COOH-PEG3-CH2COOH exhibits a calculated partition coefficient (LogP) of -0.778, indicating significant hydrophilicity . In contrast, typical alkyl-chain linkers of comparable length (e.g., 8-carbon alkanes) have LogP values greater than 2.0. This hydrophilicity is crucial for ADCs, where increasing the PEG chain length from 4 to 8 to 12 units in pendant-type linkers was shown to decrease the overall hydrophobicity of the conjugate, thereby reducing aggregation and improving in vivo performance [1].

ADC Hydrophilicity LogP

Synthetic Efficiency: Symmetrical vs. Asymmetric PEG3 Linkers

In a study evaluating the influence of a PEG3 linker on the pharmacokinetics of 89Zr-radiolabeled antibodies, the incorporation of a PEG3 chain led to a more rapid excretion of the 89Zr activity and a reduced whole-body residence time compared to constructs lacking the PEG3 spacer [1][2].

Pharmacokinetics PET Imaging 89Zr-radiolabeled Antibodies

Commercial Purity and Sourcing for PROTACs

CH2COOH-PEG3-CH2COOH is supplied as a solid with a standard purity of ≥95% . Recommended storage conditions are -20°C for 3 years as a powder, 4°C for 2 years, or at -80°C for 6 months when in solution, with recommendations to aliquot stock solutions to avoid repeated freeze-thaw cycles . These defined stability parameters ensure reproducible performance in long-term research and development projects.

Chemical Stability Storage Conditions Purity

CH2COOH-PEG3-CH2COOH: Key Application Scenarios


Linker Length Optimization for PROTAC Libraries

When designing a PROTAC for a specific E3 ligase-target protein pair, the PEG3 spacer of CH2COOH-PEG3-CH2COOH offers a defined ~15 Å separation distance . As evidenced by head-to-head studies showing optimal degradation activity for PEG3 over PEG2 or PEG4 linkers [1], this compound is the linker of choice for initial SAR studies aiming to identify the optimal linker length 'sweet spot' for maximal ternary complex formation and target degradation efficiency.

Balanced Pharmacokinetics for In Vivo PROTACs

For antibody-drug conjugates utilizing highly hydrophobic cytotoxic agents (e.g., MMAE, PBD dimers), the hydrophilic PEG3 core (LogP -0.778) of CH2COOH-PEG3-CH2COOH serves as a critical solubility-enhancing element. Its incorporation into the linker structure can reduce the overall hydrophobicity of the ADC, as demonstrated by class-level studies on pendant PEG linkers, thereby minimizing aggregation, improving pharmacokinetic profiles, and enabling the construction of high drug-to-antibody ratio (DAR) conjugates with desirable biophysical properties [2].

Homobifunctional Linkers for Surface Modification & Labeling

In the development of radiolabeled antibodies or peptides for PET imaging, the use of a PEG3 linker has been shown to accelerate the excretion of the radioactive signal and reduce whole-body residence time compared to non-PEGylated constructs [3]. This property of CH2COOH-PEG3-CH2COOH can be exploited to improve image contrast by lowering background activity at earlier time points, a key advantage for diagnostic applications where rapid clearance of unbound radiotracer is desired.

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